N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine
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Overview
Description
N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine is a complex organic compound that features a unique combination of functional groups. This compound is characterized by its quinoline core, dithiolo ring, and naphthalene moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Core: Starting with aniline derivatives, the Skraup synthesis can be employed to form the quinoline core.
Introduction of the Dithiolo Ring: The dithiolo ring can be introduced via cyclization reactions involving sulfur-containing reagents.
Attachment of the Naphthalene Moiety: The naphthalene group can be attached through Friedel-Crafts alkylation or acylation reactions.
Final Assembly: The final compound can be assembled through condensation reactions, ensuring the correct configuration (Z-isomer).
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.
Purification Techniques: Advanced purification techniques such as chromatography and recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and naphthalene rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various substituted quinoline and naphthalene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine involves interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, disrupting replication and transcription processes.
Signal Transduction Pathways: The compound may modulate signal transduction pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores, such as chloroquine and quinine.
Naphthalene Derivatives: Compounds with naphthalene moieties, such as naphthalene-1-amine and naphthalene-2-amine.
Uniqueness
N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]naphthalen-1-amine stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H22N2OS2 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
8-ethoxy-4,4-dimethyl-N-naphthalen-1-yl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C24H22N2OS2/c1-4-27-16-12-13-20-18(14-16)21-22(24(2,3)26-20)28-29-23(21)25-19-11-7-9-15-8-5-6-10-17(15)19/h5-14,26H,4H2,1-3H3 |
InChI Key |
DZRYNIUBIUSEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC=CC5=CC=CC=C54)SS3)(C)C |
Origin of Product |
United States |
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